Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate is a synthetic compound with the molecular formula and a molecular weight of approximately 384.5 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in antimicrobial research and surfactant development. The compound's structure features a biphenyl moiety, which contributes to its chemical properties and biological activity .
The compound is classified under sulfonates, which are a group of compounds containing sulfur and oxygen that are often used in detergents and surfactants. Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate is synthesized for research purposes and has been evaluated for its antimicrobial properties .
The synthesis of sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate typically involves several steps:
Technical details regarding reaction conditions (temperature, solvents, catalysts) may vary based on specific laboratory protocols and desired yields .
The molecular structure of sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate includes:
The compound's structural representation can be summarized using various notations:
InChI=1S/C19H26N2O3S.Na/c1-12-8-16(9-13(2)18(12)20)17-10-14(3)19(15(4)11-17)21-6-5-7-25(22,23)24;/h8-11,21H,5-7,20H2,1-4H3,(H,22,23,24);/q;+1/p-1
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)NCCCS(=O)(=O)[O-])C.[Na+]
These notations provide insight into the compound's connectivity and functional groups .
Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate can undergo several types of chemical reactions:
These reactions are essential for understanding its reactivity in biological systems and potential applications in drug design .
The mechanism of action for sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate primarily involves its interaction with microbial membranes or enzymes:
Data from studies indicate that this compound exhibits significant antimicrobial activity against various pathogens .
Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate has several notable physical properties:
Chemical properties include:
This information is crucial for assessing safety profiles in pharmaceutical applications .
The primary applications of sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate include:
Research continues to explore its potential across different scientific fields including pharmacology and materials science .
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 16893-41-7
CAS No.: 1357362-67-4
CAS No.: 1152-76-7